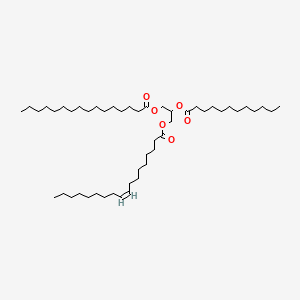

1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H92O6 |

|---|---|

Molecular Weight |

777.2 g/mol |

IUPAC Name |

(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-33-36-39-42-48(51)54-45-46(55-49(52)43-40-37-34-29-18-15-12-9-6-3)44-53-47(50)41-38-35-32-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- |

InChI Key |

JVXJQYMUDCPDID-VHXPQNKSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources, Biosynthesis, and Analysis of 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol in Plant Oils

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol (OLP), a specific triacylglycerol (TAG), with a focus on its natural occurrence in plant-derived oils. It is intended for professionals in research and drug development who require a deep understanding of the sourcing, biosynthesis, and analytical characterization of complex lipids.

Introduction to Triacylglycerols and the Significance of OLP

Triacylglycerols are the primary components of vegetable oils and animal fats, typically constituting 95-98% of their total weight.[1][2] Each TAG molecule consists of a glycerol backbone esterified with three fatty acids.[3] The specific fatty acids and their positional distribution (sn-1, sn-2, and sn-3) on the glycerol backbone define the TAG species and, consequently, the physicochemical and nutritional properties of the oil.[4][5]

This compound (OLP) is a mixed-acid TAG containing oleic acid (a monounsaturated C18:1 acid) at the sn-1 position, lauric acid (a saturated C12:0 acid) at the sn-2 position, and palmitic acid (a saturated C16:0 acid) at the sn-3 position.[6][7] The precise arrangement of these fatty acids makes OLP a structured lipid, a class of molecules of increasing interest in pharmaceutical and nutraceutical applications for their potential role in targeted drug delivery and specialized nutrition.

The Biosynthetic Origins of TAG Heterogeneity in Plants

The immense diversity of TAGs found in nature is a direct result of the plant's lipid metabolism pathways. The primary route for TAG synthesis is the Kennedy pathway, which occurs in the endoplasmic reticulum.[8][9] This process involves the sequential acylation of a glycerol-3-phosphate backbone.[10][11]

The specificity of the acyltransferase enzymes involved in this pathway for different fatty acyl-CoAs is a key determinant of the final TAG composition.[10] Fatty acids are synthesized de novo in the plastids and are then available in the cytoplasm as an acyl-CoA pool for incorporation into the glycerol backbone.[8][12] The composition of this pool, combined with the selectivity of the acyltransferases, dictates which fatty acids are esterified at each position, leading to the formation of specific TAGs like OLP.

Caption: Fig. 1: Simplified Kennedy Pathway for TAG Biosynthesis.

Known and Potential Natural Plant Oil Sources of OLP

The identification of specific TAGs like OLP in natural sources is challenging due to the complexity of plant oils, which contain a multitude of different TAG species.[5]

Confirmed Sources: Currently, the primary confirmed plant source of 1-Lauroyl-2-oleoyl-3-palmitoyl-rac-glycerol is date seed oil (Phoenix dactylifera).[6][13]

Potential Sources Based on Fatty Acid Profile: While direct evidence for OLP in other oils is scarce, oils that contain significant amounts of all three constituent fatty acids—oleic, lauric, and palmitic—are logical candidates for further investigation. Lauric acid is less common in major commodity oils, which narrows the field of potential sources considerably.

| Plant Oil Source | Lauric Acid (C12:0) (%) | Palmitic Acid (C16:0) (%) | Oleic Acid (C18:1) (%) | Reference(s) |

| Coconut Oil | 45.0 - 52.0 | 7.5 - 10.2 | 5.0 - 10.0 | [14][15] |

| Palm Kernel Oil | 45.0 - 55.0 | 6.5 - 9.0 | 12.0 - 19.0 | [15][16] |

| Palm Oil | 0.1 - 0.5 | 44.0 | 39.2 | [16] |

| Date Seed Oil | ~0.4 | ~10.4 | ~44.9 | [6] |

| Black Seed Oil | < 0.5 | ~12.0 | ~25.0 | [17] |

| Soybean Oil | < 0.5 | ~10.0 | ~23.0 | [3][18] |

| Sesame Oil | < 0.5 | 9.0 - 12.0 | 34.0 - 42.0 | [17] |

Note: The presence of the constituent fatty acids does not guarantee the existence of the specific OLP isomer in significant quantities.

Analytical Methodologies for OLP Identification and Quantification

The precise identification and quantification of a single TAG species within a complex oil matrix requires advanced analytical techniques. A multi-step approach is often necessary to achieve confident characterization.[5][19]

4.1. Chromatographic Separation

Separation of TAGs is the foundational step. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[4][19]

-

Reversed-Phase HPLC (RP-HPLC): This is the method of choice for TAG analysis.[4] Separation is based on the TAG's partition number (PN), defined as PN = CN - 2 * DB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. TAGs with lower PN values elute earlier. This allows for the separation of TAGs by both chain length and degree of unsaturation.[20][21]

-

Silver Ion Chromatography (Ag-HPLC): This technique separates TAGs based on their degree of unsaturation. The silver ions interact with the π-electrons of the double bonds, retaining more unsaturated TAGs for longer.[20]

-

Supercritical Fluid Chromatography (SFC): SFC offers an alternative to HPLC with different selectivities and potentially faster analysis times, separating TAGs based on carbon number and degree of unsaturation.[22]

4.2. Detection and Identification

Following separation, sensitive detection methods are employed for identification and quantification.

-

Evaporative Light Scattering Detection (ELSD): A universal detector that is more sensitive than refractive index detectors for TAG analysis, providing a response proportional to the mass of the analyte.[22][23]

-

Mass Spectrometry (MS): The most powerful tool for structural elucidation. When coupled with a chromatographic system (e.g., HPLC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, enabling confident identification.[24][25] Techniques like Atmospheric Pressure Chemical Ionization (APCI-MS) and Triple-TOF-MS/MS are commonly used.[6][26] Tandem MS (MS/MS) can fragment the TAG molecule, providing information about the constituent fatty acids and, in some cases, their positions on the glycerol backbone.[24]

4.3. Positional (Regiospecific) Analysis

Determining the exact position of each fatty acid (sn-1, sn-2, sn-3) is crucial for defining the TAG isomer.

-

Enzymatic Hydrolysis: This classic method uses enzymes like pancreatic lipase, which selectively hydrolyzes fatty acids from the primary sn-1 and sn-3 positions, leaving a 2-monoacyl-sn-glycerol.[20] The fatty acid composition of this product can then be analyzed (e.g., by Gas Chromatography) to determine what was at the sn-2 position.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This spectroscopic technique can provide quantitative information on the distribution of fatty acids in the sn-2 position versus the combined sn-1/3 positions.[20]

4.4. Experimental Protocol: A General Workflow for TAG Profiling by HPLC-APCI-MS

This protocol outlines a standard procedure for the analysis of TAGs in a plant oil sample.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the plant oil.

-

Dissolve the oil in 10 mL of a suitable solvent mixture (e.g., isopropanol/hexane, 1:1 v/v) to create a stock solution.

-

Perform a further dilution as necessary to bring the concentration within the linear range of the detector (e.g., 100 µg/mL).

-

Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

-

-

HPLC Separation:

-

Column: Use two or more C18 reversed-phase columns connected in series to enhance resolution.

-

Mobile Phase: Employ a binary gradient elution.

-

Solvent A: Acetonitrile

-

Solvent B: Dichloromethane or another suitable organic solvent.

-

-

Gradient Program: Start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B over 30-60 minutes to elute the more nonpolar, higher molecular weight TAGs.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Maintain at 30-40 °C for reproducible retention times.

-

Injection Volume: 10 µL.

-

-

MS Detection:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.

-

Scan Range: Scan a mass range appropriate for TAGs, typically m/z 400-1200.

-

Data Acquisition: Acquire data in both full scan mode (to identify molecular ions, e.g., [M+H]⁺ or [M+NH₄]⁺) and MS/MS mode (to obtain fragment ions for structural confirmation). Key fragment ions correspond to the loss of a fatty acid chain ([M+H-RCOOH]⁺).

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram.

-

Examine the mass spectrum for each peak to determine the m/z of the molecular ion.

-

Calculate the elemental composition and compare it to a database of known TAGs to tentatively identify the species. For OLP, the expected molecular weight is 777.3 g/mol .[6]

-

Confirm the identity by analyzing the MS/MS fragmentation pattern, which should show neutral losses corresponding to oleic, lauric, and palmitic acids.

-

Caption: Fig. 2: General Workflow for OLP Identification by HPLC-MS.

Challenges, Applications, and Future Outlook

The primary challenge in sourcing OLP from natural plant oils is its low abundance. Even in oils containing the necessary fatty acids, the specific OLP isomer may be present only in trace amounts, making extraction and purification economically unviable for large-scale applications.

For drug development professionals, structured lipids like OLP are of interest for several reasons:

-

Modified Absorption and Metabolism: The specific fatty acid at the sn-2 position can influence how the lipid is absorbed and metabolized.

-

Excipients in Formulations: Well-defined lipids can serve as high-purity excipients in parenteral nutrition or as carriers for lipophilic drugs.

Given the difficulty of natural sourcing, the future of obtaining specific TAGs like OLP likely lies in biotechnology. This includes:

-

Enzymatic Interesterification: Using lipases to rearrange fatty acids on a glycerol backbone from a blend of oils to produce structured lipids.

-

Genetic Engineering: Modifying the metabolic pathways of oilseed crops to upregulate the production of desired TAGs.

Conclusion

This compound is a specific mixed-acid triacylglycerol that has been identified in date seed oil. While other plant oils, particularly those rich in lauric acid like coconut and palm kernel oil, contain the constituent fatty acids, the presence of OLP in these sources is not well-documented and is likely to be in very low concentrations. The biosynthesis of TAGs in plants is a complex process that leads to a wide diversity of molecular species, making the isolation of any single, non-dominant TAG a significant challenge. For researchers and drug developers, the precise identification and quantification of OLP rely on sophisticated analytical techniques, primarily coupling high-resolution chromatographic separation with mass spectrometry. As the demand for highly defined structured lipids grows, biotechnological production methods will likely become the most viable route for obtaining pure OLP for pharmaceutical and nutraceutical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of fatty acid profiles and TAGs in vegetable oils by MALDI-TOF/MS fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. andersonintl.com [andersonintl.com]

- 4. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 5. Triacylglycerols in edible oils: Determination, characterization, quantitation, chemometric approach and evaluation of adulterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. aocs.org [aocs.org]

- 11. Reactome | Triglyceride biosynthesis [reactome.org]

- 12. Lipid Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Lauroyl-2-Oleoyl-3-Palmitoyl-rac-glycerol | CAS 51604-51-4 | Cayman Chemical | Biomol.com [biomol.com]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. Biological and Nutritional Properties of Palm Oil and Palmitic Acid: Effects on Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aocs.org [aocs.org]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. agilent.com [agilent.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. lcms.labrulez.com [lcms.labrulez.com]

- 25. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

Thermal analysis of 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol using DSC.

An In-Depth Technical Guide to the Thermal Analysis of 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol using Differential Scanning Calorimetry (DSC)

Abstract

This technical guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) for the thermal analysis of the mixed-acid triglyceride, this compound (OLP). This document is intended for researchers, scientists, and drug development professionals who are interested in understanding the complex thermal behavior of lipids. The guide delves into the fundamental principles of DSC, the causal relationships behind experimental choices, and a detailed, self-validating protocol for analyzing OLP. Emphasis is placed on the phenomenon of polymorphism, a critical factor in determining the physical properties and stability of lipid-based formulations.

Introduction: The Significance of Thermal Analysis for Mixed-Acid Triglycerides

Mixed-acid triglycerides, such as this compound, are integral components in a vast array of products, from pharmaceuticals and cosmetics to food formulations. Their physical state—solid or liquid—and crystalline structure profoundly influence product performance, stability, and sensory characteristics.[1] The arrangement of different fatty acids (oleic, lauric, and palmitic acid) on the glycerol backbone of OLP results in complex thermal behavior, most notably polymorphism.[2]

Polymorphism is the ability of a substance to exist in multiple crystalline forms, each with a distinct melting point, stability, and molecular arrangement.[3] For triglycerides, the primary polymorphic forms are α (alpha), β' (beta-prime), and β (beta), in increasing order of stability.[4] The specific polymorph present in a formulation can affect its texture, appearance, and shelf-life.[1] Therefore, a thorough understanding and control of the thermal properties of OLP are paramount for product development and quality control.

Differential Scanning Calorimetry (DSC) is a powerful and widely used thermoanalytical technique for investigating the thermal properties of lipids.[5][6] It measures the heat flow into or out of a sample as a function of temperature or time, providing quantitative information on melting, crystallization, and solid-solid phase transitions.[7] This guide will provide the foundational knowledge and practical steps to effectively utilize DSC for the comprehensive thermal characterization of OLP.

The Expertise Behind the Experiment: Principles of DSC for Lipid Analysis

A successful DSC analysis of a complex lipid like OLP hinges on a clear understanding of the underlying principles and the rationale for each experimental parameter. The DSC instrument measures the temperature difference between a sample and a reference and the heat flow required to maintain them at the same temperature.[8] This differential heat flow is recorded as a function of temperature, generating a thermogram that reveals the thermal events occurring in the sample.

Causality in Experimental Design

The choice of experimental parameters directly impacts the quality and interpretation of the DSC data. For a Senior Application Scientist, these are not arbitrary settings but deliberate choices based on the nature of the sample and the desired information.

-

Heating and Cooling Rates: The rate at which the sample is heated or cooled significantly influences the crystallization and melting behavior of triglycerides.[9] Slow cooling rates generally favor the formation of more stable polymorphic forms (β' and β), while rapid cooling can trap the lipid in a less stable α form.[10] The heating rate affects the resolution of thermal events; slower rates provide better resolution of closely spaced transitions but can lead to broader peaks.

-

Isothermal Holds: Incorporating isothermal holds at specific temperatures allows for the study of time-dependent phenomena, such as polymorphic transformations.[11] For instance, holding the sample at a temperature just above the melting point of a less stable form can induce its transformation into a more stable one, which can be observed in a subsequent heating scan.

-

Sample Preparation: The preparation of the sample is a critical and often overlooked aspect of DSC analysis. A representative sample, typically 5-10 mg, should be accurately weighed into an aluminum DSC pan.[12] The pan is then hermetically sealed to prevent any loss of volatile components, although for OLP, this is less of a concern. The key is to ensure good thermal contact between the sample and the bottom of the pan.

A Self-Validating Protocol System

To ensure the trustworthiness of the results, the experimental protocol must be designed as a self-validating system. This involves instrument calibration and the inclusion of control experiments.

-

Instrument Calibration: Before any sample analysis, the DSC instrument must be calibrated for temperature and enthalpy using certified reference materials with known transition temperatures and enthalpies (e.g., indium). This ensures the accuracy of the measured values.

-

Baseline Analysis: A run with empty sample and reference pans should be performed to establish the baseline of the instrument. This baseline is then subtracted from the sample thermogram to obtain the net heat flow associated with the sample's thermal transitions.

-

Reproducibility: At least two independent runs should be performed on the same sample to ensure the reproducibility of the results. Consistent thermograms provide confidence in the observed thermal events.

Experimental Protocol: DSC Analysis of this compound (OLP)

The following detailed protocol is designed to provide a comprehensive thermal characterization of OLP, including its melting and crystallization behavior, and to probe its polymorphic nature.

Materials and Instrumentation

-

Sample: this compound (purity ≥98%)[13]

-

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

-

Sample Pans: Aluminum hermetic pans and lids.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Inert Gas: High-purity nitrogen for purging the DSC cell to prevent oxidation.[12]

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 5-7 mg of OLP into an aluminum DSC pan. Hermetically seal the pan. Prepare an identical empty pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Initial Equilibration: Equilibrate the sample at 80°C for 5 minutes to erase any prior thermal history and ensure a completely molten state.

-

Controlled Cooling: Cool the sample from 80°C to -40°C at a controlled rate of 5°C/min. This will induce crystallization.

-

Isothermal Hold (Low Temp): Hold the sample at -40°C for 5 minutes to ensure complete crystallization.

-

Controlled Heating: Heat the sample from -40°C to 80°C at a controlled rate of 5°C/min. This will record the melting behavior.

-

Isothermal Hold (High Temp): Hold the sample at 80°C for 5 minutes.

-

Second Cooling and Heating Cycle: Repeat the cooling and heating cycle to assess the reproducibility of the thermal behavior.

-

Data Analysis

The resulting DSC thermogram will display heat flow as a function of temperature.

-

Crystallization: Exothermic peaks (pointing down) on the cooling curve represent crystallization events. The onset temperature, peak temperature, and enthalpy of crystallization (area under the peak) should be determined.

-

Melting: Endothermic peaks (pointing up) on the heating curve represent melting events. The onset temperature, peak temperature, and enthalpy of fusion (area under the peak) should be determined.

-

Polymorphic Transitions: The presence of multiple peaks during melting can indicate the presence of different polymorphic forms.[14] A small exothermic event followed by a larger endothermic event during heating can signify a melt-recrystallization process, where a less stable polymorph melts and recrystallizes into a more stable form before finally melting at a higher temperature.

Visualization of Experimental Workflow and Polymorphism

Experimental Workflow Diagram

Caption: Experimental workflow for the DSC analysis of OLP.

Polymorphic Transition Pathway

References

- 1. Crystallization of fats and oils | Blogs | Sonneveld [sonneveld.com]

- 2. mdpi.com [mdpi.com]

- 3. oil and fat processing | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 8. ucm.es [ucm.es]

- 9. DSpace [diposit.ub.edu]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. mdpi.com [mdpi.com]

The Art and Science of Dissolving Mixed Triglycerides: An In-depth Technical Guide for Researchers

Foreword: Beyond "Like Dissolves Like"

To the dedicated researchers, scientists, and drug development professionals venturing into the complex world of lipid-based systems, this guide offers a deep dive into the solubility of mixed triglycerides in organic solvents. We move beyond the simplistic adage of "like dissolves like" to explore the nuanced interplay of molecular structure, solvent properties, and thermodynamic forces that govern these interactions. Understanding and controlling the solubility of mixed triglycerides is not merely a matter of academic curiosity; it is a cornerstone of developing effective lipid-based drug delivery systems (LBDDS), optimizing industrial processes, and ensuring the stability and efficacy of pharmaceutical formulations.[1] This guide is structured to provide not just the "how" but, more importantly, the "why," empowering you with the expert insights needed to make informed decisions in your research and development endeavors.

The Physicochemical Landscape of Triglyceride Solubility

The solubility of a mixed triglyceride in an organic solvent is a multifaceted phenomenon dictated by the balance of intermolecular forces between the solute and solvent molecules. This section dissects the key factors that influence this delicate equilibrium.

The Nature of the Triglyceride: A Tale of Chains and Bonds

The structure of the triglyceride molecule itself is the primary determinant of its solubility characteristics.

-

Fatty Acid Chain Length: As a general principle, the solubility of triglycerides in organic solvents increases as the chain length of their constituent fatty acids decreases.[2] Shorter fatty acid chains result in smaller, less lipophilic molecules with weaker van der Waals forces, making them easier for solvent molecules to surround and solvate.

-

Degree of Unsaturation: The presence of double bonds in the fatty acid chains significantly impacts solubility. Saturated triglycerides, with their straight, flexible chains, can pack more efficiently into a crystal lattice, resulting in higher melting points and generally lower solubility compared to their unsaturated counterparts.[3] The kinks introduced by cis-double bonds in unsaturated fatty acids disrupt this ordered packing, leading to lower melting points and often, but not always, increased solubility in certain organic solvents.

-

Symmetry and Positional Isomerism: The arrangement of fatty acids on the glycerol backbone (regioisomerism) influences the triglyceride's physical properties, including its crystalline structure and, consequently, its solubility. Unsymmetrical triglycerides, where different fatty acids occupy the sn-1, sn-2, and sn-3 positions, tend to be more soluble than their symmetrical isomers.[2] This is attributed to the less efficient packing of unsymmetrical molecules into a stable crystal lattice.

-

Polymorphism: The Shape-Shifting Challenge: Triglycerides are notorious for their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[4] These polymorphs (commonly α, β', and β) have different melting points, stabilities, and solubilities. The β form is typically the most stable and least soluble.[5] It is crucial to be aware of the polymorphic form of your triglyceride sample, as transformations between forms can occur during storage or experimentation, leading to inconsistent solubility data.[4]

The Role of the Organic Solvent: A Spectrum of Polarity

The choice of solvent is paramount in achieving the desired solubility. The concept of polarity provides a useful framework for understanding solvent-triglyceride interactions.

-

Non-Polar Solvents (e.g., Hexane, Chloroform): These solvents readily dissolve triglycerides through London dispersion forces, which are weak intermolecular attractions arising from temporary fluctuations in electron density.[3] The long, non-polar fatty acid chains of triglycerides interact favorably with the non-polar solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment but lack acidic protons. They can engage in dipole-dipole interactions with the ester linkages of the triglyceride. However, the solubility in these solvents is often lower than in non-polar solvents, especially for long-chain saturated triglycerides, due to the dominant non-polar character of the fatty acid chains.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have a dipole moment and can act as hydrogen bond donors. While the ester groups of triglycerides can act as hydrogen bond acceptors, the large, non-polar hydrocarbon tails dominate the molecule's character, making them generally poorly soluble in highly polar protic solvents like water.[6] However, in less polar alcohols like ethanol, some solubility can be achieved, particularly for triglycerides with shorter fatty acid chains and at elevated temperatures.[2][7] The presence of water in these solvents can further decrease triglyceride solubility.

The following diagram illustrates the fundamental principle of "like dissolves like" in the context of triglyceride solubility.

Caption: Principle of 'Like Dissolves Like' for Triglycerides.

The Influence of Temperature

Temperature has a significant and predictable effect on triglyceride solubility. In most cases, solubility increases with increasing temperature.[2] This is because the additional thermal energy helps to overcome the intermolecular forces holding the triglyceride molecules together in the solid state and facilitates their interaction with the solvent. This relationship is particularly pronounced in moderately polar solvents where the dissolution process is more endothermic.

Quantitative Solubility Data of Selected Triglycerides

To provide a practical reference, the following table summarizes available solubility data for several common simple and mixed triglycerides in various organic solvents. It is important to note that solubility is highly dependent on the specific experimental conditions, including temperature and the polymorphic form of the triglyceride.

| Triglyceride | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Trilaurin (C12:0) | Ethanol (95%) | 25 | ~1.0 |

| Tripalmitin (C16:0) | Acetone | 25 | Low |

| Tripalmitin (C16:0) | Ethanol | - | Very low solubility |

| Triolein (C18:1) | Hexane | 25 | Miscible |

| 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) | Ethanol | - | 2 mg/mL |

| 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) | Hexane | - | Soluble |

| 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol (PPO) | Chloroform | - | 10 mg/mL |

Data compiled from various sources.[2][8][9][10][11] Note that "Soluble" and "Miscible" indicate high solubility without specific quantitative values provided in the source.

Experimental Determination of Triglyceride Solubility: Protocols and Rationale

Accurate and reproducible solubility data is the bedrock of successful formulation development. This section provides detailed protocols for key experimental techniques, along with the rationale behind their application.

Isothermal Equilibrium Method: The Gold Standard

This classical method provides highly accurate solubility data by allowing the system to reach thermodynamic equilibrium.

Principle: An excess of the triglyceride is equilibrated with the solvent at a constant temperature for a sufficient period to ensure saturation. The concentration of the dissolved triglyceride in a filtered aliquot of the supernatant is then determined.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the finely powdered mixed triglyceride to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, precisely controlled temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The required time should be determined empirically for each system.

-

Phase Separation: Cease agitation and allow the solid phase to settle. Maintain the constant temperature during this step.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a solvent-resistant filter (e.g., PTFE) to prevent the transfer of undissolved solid.

-

Solvent Evaporation and Quantification: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the triglyceride.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried triglyceride residue.

-

Calculation: Calculate the solubility as the mass of the dissolved triglyceride per unit mass or volume of the solvent.

Causality Behind Experimental Choices:

-

Extended Equilibration Time: Ensures that the dissolution process has reached a true thermodynamic equilibrium, providing a reliable measure of the saturation solubility.

-

Precise Temperature Control: Triglyceride solubility is highly sensitive to temperature; therefore, maintaining a constant temperature throughout the experiment is critical for reproducibility.

-

Filtration of Supernatant: Prevents the inclusion of undissolved solid particles in the sample for analysis, which would lead to an overestimation of solubility.

The following diagram outlines the workflow for the isothermal equilibrium method.

Caption: Isothermal Equilibrium Method Workflow.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

HPLC is a powerful technique for determining the solubility of specific triglycerides within a mixture.

Principle: A saturated solution is prepared and filtered, and the concentration of the triglyceride in the filtrate is determined by HPLC with a suitable detector.

Step-by-Step Protocol:

-

Sample Preparation: Prepare saturated solutions as described in the isothermal equilibrium method (steps 1-4).

-

Standard Preparation: Prepare a series of standard solutions of the mixed triglyceride of known concentrations in the mobile phase or a compatible solvent.

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is commonly used for triglyceride analysis.

-

Mobile Phase: A non-aqueous mobile phase, such as a gradient of acetonitrile and a less polar solvent like isopropanol or methylene chloride, is often employed.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205-215 nm) can be used. ELSD is often preferred due to its universal response to non-volatile analytes.

-

Injection: Inject a known volume of the filtered supernatant and the standard solutions.

-

-

Data Analysis: Construct a calibration curve from the peak areas of the standard solutions. Use the peak area of the sample to determine its concentration from the calibration curve.

Causality Behind Experimental Choices:

-

Reverse-Phase Chromatography: The non-polar nature of the C18 stationary phase allows for the effective separation of triglycerides based on their hydrophobicity.

-

Gradient Elution: A solvent gradient is often necessary to elute triglycerides with a wide range of polarities and chain lengths within a reasonable time.

-

ELSD Detection: Provides a more uniform response for different triglycerides compared to UV detection, which is dependent on the presence of chromophores.

Differential Scanning Calorimetry (DSC) for Rapid Screening

DSC can be used as a rapid method to estimate solubility by analyzing the melting endotherm of a triglyceride in the presence of a solvent.

Principle: A mixture of the triglyceride and solvent is heated in a sealed DSC pan. The temperature at which the melting endotherm of the triglyceride disappears corresponds to the saturation temperature for that specific composition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small amount of the mixed triglyceride and the solvent into a hermetically sealed DSC pan. Prepare several samples with different triglyceride-to-solvent ratios.

-

Thermal Program:

-

Heat the sample to a temperature above the expected melting point of the triglyceride to ensure complete dissolution and erase any previous thermal history.

-

Cool the sample at a controlled rate to induce crystallization.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) and record the heat flow.

-

-

Data Analysis: For each sample, identify the peak temperature of the melting endotherm. This temperature represents the point at which the last crystal of the triglyceride dissolves in the solvent, i.e., the saturation temperature for that concentration.

-

Solubility Curve Construction: Plot the concentration of the triglyceride against the corresponding saturation temperature to construct a solubility curve.

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: Prevents the evaporation of the solvent during heating, which would alter the composition of the sample and lead to erroneous results.

-

Controlled Heating and Cooling Rates: Ensures reproducible crystallization and melting behavior, which is particularly important for polymorphic substances like triglycerides.

Applications in Drug Development and Formulation

The principles and methods outlined in this guide have direct applications in the pharmaceutical industry, particularly in the development of LBDDS for poorly water-soluble drugs.[1]

-

Excipient Selection: Understanding the solubility of a drug in various mixed triglycerides allows for the selection of the most suitable lipid vehicle to achieve the desired drug loading.

-

Formulation Optimization: By manipulating the composition of the mixed triglyceride vehicle (e.g., by blending different triglycerides), the solubility of the drug can be optimized.

-

Predicting In Vivo Performance: The solubility of the drug in the lipid formulation is a critical factor influencing its dissolution and absorption in the gastrointestinal tract.

-

Stability Assessment: Knowledge of triglyceride solubility in co-solvents and excipients is essential for preventing drug precipitation and ensuring the long-term stability of the formulation.

Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive overview of the critical factors governing the solubility of mixed triglycerides in organic solvents. By understanding the interplay of triglyceride structure, solvent properties, and temperature, and by employing robust experimental methodologies, researchers can confidently navigate the complexities of lipid-based systems. The insights and protocols presented herein are intended to serve as a foundation for innovation, enabling the development of advanced formulations and the optimization of processes across the scientific and industrial landscape.

References

- 1. Understanding the Interactions between Triolein and Cosolvent Binary Mixtures Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [dr.lib.iastate.edu]

- 3. thestudentroom.co.uk [thestudentroom.co.uk]

- 4. 1,3-Dipalmitoyl-2-Oleoyl Glycerol | CAS 2190-25-2 | Cayman Chemical | Biomol.de [biomol.com]

- 5. webqc.org [webqc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 538-24-9 CAS MSDS (TRILAURIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol | CAS 1867-91-0 | Cayman Chemical | Biomol.com [biomol.com]

- 11. caymanchem.com [caymanchem.com]

Beyond the Reservoir: A Technical Guide to the Signaling Functions of Specific Triacylglycerols

Abstract

For decades, triacylglycerols (TAGs) have been primarily viewed through the lens of energy metabolism—as the body's main currency for caloric storage, sequestered within lipid droplets. While this function is undisputed and vital, a paradigm shift is underway in lipid biology. Emerging evidence reveals that TAGs are not merely inert reservoirs but are central to a dynamic metabolic network that generates potent signaling molecules. This technical guide moves beyond the classical view of TAGs to explore their function in cellular signaling pathways. We will dissect the enzymatic machinery that unlocks the signaling potential of TAGs, trace the downstream pathways modulated by their metabolic intermediates, and frame the lipid droplet as a dynamic signaling hub. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and detailed methodologies to investigate the intricate signaling roles of triacylglycerols.

The Paradigm Shift: From Inert Storage to Active Signaling

Triacylglycerol is the primary form of energy storage in eukaryotes, with its synthesis and degradation being fundamental to metabolic homeostasis.[1][2] In states of energy surplus, fatty acids are esterified to a glycerol backbone and stored within the core of lipid droplets (LDs). Conversely, during periods of high energy demand, these TAG stores are mobilized through lipolysis to release free fatty acids (FFAs) for beta-oxidation.[3][4]

However, this perspective is incomplete. The metabolic flux through TAG pools is not just about energy balance; it is a tightly regulated process that produces a host of bioactive lipid intermediates. Molecules such as diacylglycerol (DAG), phosphatidic acid (PA), lysophosphatidic acid (LPA), and specific FFAs, generated during TAG synthesis or breakdown, function as critical second messengers.[1][2] These molecules activate or inhibit a wide array of signaling cascades, influencing processes from gene transcription and cell proliferation to insulin resistance and inflammation.[1][2] Therefore, the TAG metabolic network must be considered a signaling nexus, where the rate and specificity of lipid processing directly impact cellular decision-making.

The Lipolytic Switch: Unleashing Signaling Potential from TAG Stores

The signaling capacity of stored TAGs is primarily unleashed through their catabolism in a process known as intracellular lipolysis. This is not a simple, unregulated release of fatty acids but a sequential, enzyme-catalyzed cascade that is a critical control point for signal generation.[3][5]

The two initial and rate-limiting enzymes in this cascade are Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[6][7]

-

Adipose Triglyceride Lipase (ATGL): ATGL catalyzes the first step, hydrolyzing a fatty acid from the sn-1 or sn-2 position of a TAG molecule to produce diacylglycerol (DAG) and a free fatty acid.[8][9] ATGL activity is a crucial determinant of basal lipolysis and is tightly regulated by co-activator and inhibitor proteins, such as CGI-58 and G0S2, respectively.[9] Its specificity for TAGs makes it the committed step for initiating the signaling cascade from stored neutral lipids.[10]

-

Hormone-Sensitive Lipase (HSL): While HSL has some activity towards TAGs, its primary role in the canonical pathway is the hydrolysis of the DAG generated by ATGL, producing a monoacylglycerol (MAG) and another FFA.[7][8][11] HSL activity is potently stimulated by hormonal signals, such as catecholamines, via the cAMP/PKA pathway, which phosphorylates HSL and promotes its translocation from the cytosol to the lipid droplet surface.[7][12]

The sequential and distinct regulation of these enzymes allows the cell to generate specific signaling molecules (DAG vs. FFA) in response to different physiological cues.

Caption: The sequential enzymatic cascade of intracellular lipolysis.

Triacylglycerol-Derived Second Messengers and Their Pathways

The products of TAG synthesis and lipolysis are not merely metabolic fuel; they are potent second messengers that engage a multitude of signaling networks.

Diacylglycerol (DAG)

Generated from both phospholipid hydrolysis at the plasma membrane and TAG lipolysis at the lipid droplet, DAG is one of the most well-characterized lipid second messengers.[13][14] Its primary function is to recruit and activate a specific set of proteins containing a C1 domain.[15]

-

Protein Kinase C (PKC): The canonical targets of DAG are the conventional and novel isoforms of PKC.[15] Upon binding DAG, these kinases are recruited to cellular membranes, where they become activated and phosphorylate a vast array of substrate proteins, regulating pathways involved in cell growth, differentiation, apoptosis, and insulin signaling.[13][16]

-

Other DAG Effectors: Beyond PKC, DAG also activates Ras guanyl-releasing proteins (RasGRPs), which are crucial for activating the Ras/MAPK pathway, and Munc13 proteins, which are essential for vesicle priming and neurotransmitter release.[15]

The subcellular location of DAG generation—plasma membrane versus lipid droplet—is a critical determinant of which downstream pathways are activated, adding a layer of spatial control to lipid signaling.

Caption: Key signaling pathways activated by the second messenger Diacylglycerol (DAG).

Free Fatty Acids (FFAs)

FFAs released during lipolysis are not only substrates for β-oxidation but also act as signaling molecules themselves.[3][17] The specific composition of the fatty acid (e.g., chain length, degree of saturation) can determine its signaling capacity.

-

Nuclear Receptor Activation: FFAs and their derivatives (e.g., eicosanoids) are well-established ligands for the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors (PPARα, PPARγ, PPARδ).[1][3] Upon ligand binding, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences (PPREs) in the promoter regions of target genes, thereby regulating the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[3][17] ATGL-derived FFAs, in particular, have been shown to be crucial for providing ligands to activate PPARs.[1][17]

The Lipid Droplet: A Central Hub for Lipid Signaling

The long-held view of the lipid droplet (LD) as a simple, inert fat globule has been replaced by the recognition of the LD as a highly dynamic and complex organelle central to lipid metabolism and signaling.[18][19][20]

-

A Dynamic Platform: The LD surface is coated with a unique proteome, including lipases, TAG synthesis enzymes, and structural proteins like perilipins, which regulate access to the neutral lipid core.[5][18] This protein coat turns the LD into a scaffold for metabolic processes, sequestering and concentrating enzymes and substrates.

-

LD-Organelle Contact Sites: LDs form physical tethers with other organelles, most notably the endoplasmic reticulum (ER) and mitochondria.[21][22] These contact sites are not random but are specialized microdomains that facilitate the efficient channeling of lipids. For instance, the ER-LD contact is critical for TAG synthesis and LD biogenesis, while the LD-mitochondria contact is thought to facilitate the direct transfer of FFAs from the LD to the mitochondria for β-oxidation, preventing lipotoxicity and creating a highly efficient metabolic conduit.[21][22] These hubs are essential for coordinating lipid synthesis, storage, and breakdown.[21]

Caption: The Lipid Droplet as a central hub interacting with other organelles.

Methodologies for Interrogating TAG Signaling

Studying the signaling functions of TAGs requires a multi-faceted approach combining quantitative analysis with cellular imaging and functional perturbation.

Quantitative Lipidomics via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: Mass spectrometry is the gold standard for identifying and quantifying individual lipid species within a complex biological sample.[23][24] LC-MS/MS provides the sensitivity and specificity needed to resolve structurally similar lipids (e.g., TAGs with different fatty acyl chains) and to measure low-abundance signaling molecules like DAG and PA.[23][25]

Experimental Protocol: Targeted Quantification of TAGs and DAGs

-

Objective: To quantify specific TAG and DAG species from cultured cells following a stimulus.

-

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes) in 6-well plates.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Internal standard mix: A cocktail of commercially available, isotopically labeled lipids (e.g., d5-TAG(16:0/18:1/18:1), d5-DAG(18:1/18:1)) in methanol.

-

Extraction solvent: Methyl-tert-butyl ether (MTBE).

-

Methanol (LC-MS grade).

-

Water (LC-MS grade).

-

Butylated hydroxytoluene (BHT) to prevent oxidation.

-

-

Procedure:

-

Cell Lysis & Lipid Extraction (Self-Validating System):

-

Aspirate culture medium and wash cells twice with 1 mL ice-cold PBS.

-

On ice, add 500 µL of ice-cold methanol containing the internal standard mix and BHT. This step immediately quenches enzymatic activity and the internal standards allow for precise quantification by correcting for extraction efficiency and matrix effects.

-

Scrape cells and transfer the lysate to a glass tube.

-

Add 2.5 mL of MTBE. Vortex vigorously for 10 minutes.

-

Add 625 µL of water to induce phase separation. Vortex for 1 minute.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase, which contains the lipids, and transfer to a new glass tube.

-

-

Sample Preparation:

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid film in 100 µL of a suitable solvent for reverse-phase chromatography (e.g., Acetonitrile/Isopropanol 1:1 v/v).

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase LC column.

-

Elute lipids using a gradient of mobile phases (e.g., A: Acetonitrile/Water with 10 mM ammonium formate; B: Isopropanol/Acetonitrile with 10 mM ammonium formate). The gradient separates lipids based on their hydrophobicity, allowing for the separation of TAGs with different total carbon numbers and double bonds.

-

Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). MRM provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each lipid of interest and its corresponding internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous lipid and its corresponding internal standard.

-

Calculate the ratio of the endogenous lipid peak area to the internal standard peak area.

-

Quantify the concentration of the endogenous lipid using a standard curve generated from authentic standards.

-

Table 1: Example MRM Transitions for Lipid Analysis

| Lipid Class | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| TAG(16:0/18:1/18:1) | [M+NH4]+ 886.8 | 577.5 (NL of 18:1) | Positive |

| DAG(16:0/18:1) | [M+NH4]+ 622.6 | 313.3 (NL of 18:1) | Positive |

| PC(16:0/18:1) | [M+H]+ 760.6 | 184.1 (Phosphocholine) | Positive |

graph TD { A[Cell Culture Sample] --> B{Lipid Extraction with Internal Standards}; B --> C[Dry Down & Reconstitute]; C --> D[Reverse-Phase LC Separation]; D --> E{Tandem Mass Spectrometry (MRM)}; E --> F[Data Analysis]; F --> G[Quantitative Results];subgraph "Methodology" A; B; C; D; E; F; G; end style B fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style E fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF

}

Caption: A simplified workflow for quantitative lipidomics using LC-MS/MS.

Cellular Imaging of Lipid Droplets

Rationale: Fluorescence microscopy allows for the visualization of lipid droplets in living or fixed cells, providing crucial information about their number, size, and subcellular localization in response to various treatments.[26] Neutral lipid stains like BODIPY 493/503 are highly specific for the hydrophobic core of LDs.

Experimental Protocol: Staining and Imaging of LDs in Cultured Cells

-

Objective: To visualize changes in lipid droplet morphology in response to fatty acid loading.

-

Materials:

-

Cells cultured on glass-bottom imaging dishes.

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO).

-

Oleic acid complexed to bovine serum albumin (BSA).

-

Hoechst 33342 for nuclear staining.

-

Formaldehyde for fixation (optional).

-

-

Procedure:

-

Cell Treatment: Treat cells with oleic acid-BSA complex (e.g., 200 µM) for 6-24 hours to induce lipid droplet formation. Include a BSA-only control.

-

Staining:

-

Prepare a working solution of BODIPY 493/503 (1 µg/mL) and Hoechst 33342 (1 µg/mL) in serum-free medium.

-

Wash cells once with warm PBS.

-

Incubate cells with the staining solution for 15 minutes at 37°C, protected from light. BODIPY 493/503 is a lipophilic dye that partitions into the neutral lipid core of LDs, fluorescing brightly in this nonpolar environment.

-

-

Imaging:

-

Wash cells twice with warm PBS.

-

Add fresh imaging medium (e.g., phenol red-free medium).

-

Image immediately using a fluorescence microscope equipped with appropriate filter sets (BODIPY: ~488 nm excitation / ~515 nm emission; Hoechst: ~350 nm excitation / ~461 nm emission).

-

-

Image Analysis:

-

Quantify LD number, size, and total fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

-

-

Pathophysiological Implications and Therapeutic Opportunities

Dysregulation of TAG metabolism and the resulting aberrant lipid signaling are hallmarks of numerous diseases.[27][28]

-

Metabolic Disease: In conditions like obesity and type 2 diabetes, insulin resistance in adipose tissue leads to excessive lipolysis, increasing circulating FFAs.[29] These FFAs contribute to ectopic lipid accumulation (e.g., in the liver and muscle), where the generation of signaling lipids like DAG can activate PKC isoforms that interfere with and inhibit the insulin signaling pathway, exacerbating insulin resistance.[1][29]

-

Cancer: Many cancer cells exhibit altered lipid metabolism to meet the demands of rapid proliferation. The role of TAGs and LDs in cancer is complex, involving the provision of energy and building blocks, as well as the generation of signaling molecules that can promote cell survival and growth.[25]

-

Therapeutic Targets: The enzymes involved in TAG metabolism represent promising targets for drug development. For instance, inhibitors of Diacylglycerol Acyltransferase (DGAT), which catalyzes the final step of TAG synthesis, are being explored for the treatment of metabolic disorders.[19] Conversely, modulating the activity of lipases like ATGL could offer therapeutic avenues for conditions characterized by either excessive or insufficient lipid mobilization.[9]

Conclusion and Future Perspectives

The role of triacylglycerols in cell biology has expanded far beyond simple energy storage. The dynamic synthesis and breakdown of TAGs create a rich source of potent signaling molecules that influence a vast landscape of cellular processes. The lipid droplet, once viewed as a passive container, is now understood to be a sophisticated organelle that orchestrates these signaling events in space and time.

Future research will undoubtedly focus on elucidating the signaling functions of specific TAG molecules, defined by their unique fatty acyl chain composition. Understanding how the cellular machinery distinguishes between a TAG containing polyunsaturated fatty acids versus one with saturated fatty acids, and how this dictates the resulting signaling output, remains a significant and exciting challenge. Advances in high-resolution mass spectrometry imaging and the development of novel biosensors will be critical in unraveling these complex and nuanced layers of lipid signaling. A deeper understanding of these pathways will pave the way for novel diagnostic and therapeutic strategies for a range of human diseases rooted in metabolic dysfunction.

References

- 1. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adipose Triglyceride Lipase: Function, Regulation by Insulin, and Comparison With Adiponutrin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. mdpi.com [mdpi.com]

- 18. Lipid Droplets as Signaling Platforms Linking Metabolic and Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. experts.umn.edu [experts.umn.edu]

- 21. Frontiers | Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling [frontiersin.org]

- 22. Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Seeing lipids more deeply with mass spectrometry | EurekAlert! [eurekalert.org]

- 26. Recent advances in fluorescent probes for fatty liver imaging by detecting lipid droplets - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01741B [pubs.rsc.org]

- 27. portlandpress.com [portlandpress.com]

- 28. Triacylglycerol: Significance and symbolism [wisdomlib.org]

- 29. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Diverse World of Triglyceride Structures in Natural Fats

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglycerides, the primary constituents of natural fats and oils, are far from being a homogenous group of simple lipids. Their profound structural diversity, arising from the vast array of fatty acids and their specific placement on the glycerol backbone, dictates their physical properties, metabolic fate, and physiological impact. This guide delves into the intricate world of triglyceride structures, exploring the nuances of their stereochemistry and the powerful analytical techniques used to unravel their complexity. Understanding this diversity is paramount for professionals in nutrition, food science, and drug development, as the specific structure of a triglyceride can significantly influence its absorption, metabolism, and role in health and disease.

The Architectural Blueprint of Triglycerides: Beyond a Simple Ester

At its core, a triglyceride, or more accurately a triacyl-sn-glycerol (TAG), consists of a glycerol molecule esterified to three fatty acids.[1][2][3] This seemingly straightforward structure belies a remarkable level of complexity that is crucial to its function.

The Glycerol Backbone and Stereospecific Numbering (sn)

The three carbon atoms of the glycerol backbone are not equivalent. To accurately describe the position of the fatty acids, the "stereospecific numbering" (sn) system is employed.[4][5][6][7] In this system, the glycerol molecule is drawn in a Fischer projection with the hydroxyl group on the central carbon (C2) pointing to the left. The carbons are then numbered sequentially from top to bottom as sn-1, sn-2, and sn-3.[4][5][6][8] This nomenclature is critical because the metabolic enzymes involved in triglyceride synthesis and breakdown exhibit stereospecificity, meaning they act differently on the fatty acids at each sn-position.[6]

The Source of Diversity: The Fatty Acid Constituents

The immense diversity of triglycerides stems from the variety of fatty acids that can be incorporated into the molecule.[2][3] Fatty acids can differ in several key aspects:

-

Chain Length: Natural triglycerides predominantly contain fatty acids with chain lengths of 16, 18, or 20 carbon atoms (long-chain triglycerides), while medium-chain triglycerides have shorter fatty acids.[8]

-

Degree of Unsaturation: Fatty acids can be saturated (no carbon-carbon double bonds), monounsaturated (one double bond), or polyunsaturated (multiple double bonds).[3][8]

-

Double Bond Configuration: The geometry of the double bonds can be either cis or trans, with naturally occurring unsaturated fatty acids typically having cis configurations.[8][9]

-

Branched Chains: While less common, some natural fats, particularly from ruminant animals, contain branched-chain fatty acids due to bacterial action.[8]

The combination of these different fatty acids leads to a vast number of possible triglyceride molecules.[2][10] Most natural fats are complex mixtures of these "mixed triglycerides," where two or three different fatty acid components are present.[7][8][10] Simple triglycerides, with three identical fatty acids, are rare in nature.[10]

Isomerism in Triglycerides: A Tale of Position and Orientation

The specific placement of fatty acids on the glycerol backbone gives rise to different types of isomers with distinct physicochemical and biological properties.

Regioisomers: The Importance of Positional Distribution

Regioisomers are triglycerides that have the same fatty acid composition but differ in the positional distribution of these fatty acids on the glycerol backbone.[1] For example, a triglyceride containing two molecules of stearic acid (S) and one molecule of oleic acid (O) can exist as two regioisomers: SOS (1,3-distearoyl-2-oleoyl-glycerol) and SSO (1,2-distearoyl-3-oleoyl-glycerol).[11]

The position of a fatty acid, particularly whether it is at the central sn-2 position or the outer sn-1 and sn-3 positions, significantly impacts its digestion and absorption.[12][13] For instance, long-chain saturated fatty acids are more readily absorbed when they are at the sn-2 position.[12]

Enantiomers: The Mirror Image Challenge

When the fatty acids at the sn-1 and sn-3 positions are different, the sn-2 carbon of the glycerol backbone becomes a chiral center, leading to the existence of enantiomers (mirror-image isomers).[6] Distinguishing between these enantiomers is a significant analytical challenge.[14][15]

Unraveling the Complexity: Analytical Techniques for Triglyceride Profiling

The detailed characterization of the vast array of triglyceride species in a natural fat requires sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become an indispensable tool for this purpose.[16][17]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating triglycerides based on their polarity and hydrophobicity.[11][16][18] The separation is influenced by the equivalent carbon number (ECN), which is calculated as the total number of carbon atoms in the fatty acid chains minus twice the number of double bonds.[18]

Mass Spectrometry (MS)

Mass spectrometry provides sensitive and specific detection of the separated triglycerides.[17] Ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used for non-polar molecules like triglycerides.[1][16]

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation.[16] By fragmenting the triglyceride ions, it is possible to identify the constituent fatty acids and, in many cases, their positions on the glycerol backbone.[1][11][19] The relative intensities of the fragment ions can provide information about the location of the fatty acids.[1]

Experimental Protocol: Triglyceride Profiling by HPLC-MS/MS

This protocol outlines a generalized workflow for the analysis of triglyceride species in a biological or food sample.

1. Sample Preparation (Lipid Extraction):

- To a known quantity of the sample (e.g., oil, serum), add an internal standard (a non-endogenous triglyceride).

- Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform:methanol 2:1, v/v) to isolate the lipid fraction.[16]

- Centrifuge the mixture to separate the layers and carefully collect the organic (lower) phase containing the lipids.

- Evaporate the solvent under a stream of nitrogen.

- Reconstitute the lipid extract in a solvent compatible with the HPLC mobile phase (e.g., isopropanol).[16]

- Filter the sample through a 0.2 µm PTFE syringe filter into an autosampler vial.[16]

2. HPLC Separation:

- Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

- Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

- Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run to elute triglycerides of increasing hydrophobicity.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

3. Mass Spectrometry Detection:

- Ionization Source: ESI or APCI in positive ion mode.

- Scan Mode: Full scan MS and data-dependent MS/MS.

- Precursor Ion Selection: Select the most abundant ions from the full scan for fragmentation.

- Collision Energy: Apply a range of collision energies to generate informative fragment ions.

- Data Analysis: Identify triglyceride species based on their accurate mass, retention time, and fragmentation patterns. Quantify relative abundance using the peak areas of the precursor ions.

Diagram: Generalized Workflow for Triglyceride Analysis

Caption: A streamlined workflow for the analysis of triglyceride structures.

Physiological Implications of Triglyceride Diversity

The structural diversity of triglycerides is not merely a matter of chemical curiosity; it has profound implications for their metabolic fate and physiological effects.

Digestion, Absorption, and Bioavailability

The structure of a triglyceride significantly impacts its digestibility and the bioavailability of its constituent fatty acids.[20][21] Pancreatic lipase, the primary enzyme responsible for triglyceride digestion, preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.[4] The resulting 2-monoacylglycerol and free fatty acids are then absorbed by the intestinal cells. This means that fatty acids at the sn-2 position are more likely to be absorbed in their original form.[12]

The chain length of the fatty acids also plays a role. Medium-chain fatty acids are more readily absorbed and metabolized than long-chain fatty acids.[20][21]

Metabolic Roles and Energy Storage

Triglycerides are the primary form of energy storage in the body, primarily within adipose tissue.[2][22][23] When energy is needed, lipases break down stored triglycerides into glycerol and free fatty acids, which are then released into the bloodstream to be used as fuel by various tissues.[2][24] The liver plays a central role in triglyceride metabolism, synthesizing them from excess carbohydrates and fatty acids and packaging them into very-low-density lipoproteins (VLDL) for transport to other tissues.[2][22][25]

Triglyceride Structure and Disease

Elevated levels of circulating triglycerides are a well-established risk factor for cardiovascular disease.[2][23][26][27] Triglyceride-rich lipoproteins and their remnants can contribute to the development of atherosclerosis.[25][28] The specific fatty acid composition of triglycerides can also influence disease risk. For example, a high intake of saturated and trans fats can raise triglyceride levels.[29]

The accumulation of triglycerides in the liver is a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition strongly associated with obesity and insulin resistance.[22]

Table 1: Influence of Triglyceride Structure on Physicochemical and Biological Properties

| Structural Feature | Physicochemical Property | Biological Implication |

| Fatty Acid Chain Length | Melting point decreases with shorter chains. | Medium-chain triglycerides are more rapidly absorbed and metabolized. |

| Degree of Unsaturation | Melting point decreases with more double bonds. | Unsaturated fats are typically liquid at room temperature (oils). |

| Positional Distribution | Influences crystal structure and melting behavior. | Fatty acids at the sn-2 position are more readily absorbed.[12] |

| Stereochemistry | Enantiomers can have different biological activities. | Enzymes involved in metabolism are stereospecific. |

Future Directions and Conclusion

The field of lipidomics continues to advance, providing ever more powerful tools to dissect the complex world of triglycerides. Future research will likely focus on elucidating the specific roles of individual triglyceride species in health and disease, paving the way for more targeted nutritional and therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 3. byjus.com [byjus.com]

- 4. lipid.org [lipid.org]

- 5. Lipid nomenclature Lip-1 & Lip-2 [iupac.qmul.ac.uk]

- 6. aocs.org [aocs.org]

- 7. 2.35 Triglycerides | Nutrition [courses.lumenlearning.com]

- 8. Triglyceride - Wikipedia [en.wikipedia.org]

- 9. 6.1 Triglycerides and Fatty Acids – Nutrition and Physical Fitness [pressbooks.calstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of triglyceride structure on fat absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of regioisomers of polyunsaturated triacylglycerols in marine matrices by HPLC/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 18. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. The structure of triglycerides impacts the digestibility and bioaccessibility of nutritional lipids during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 23. longdom.org [longdom.org]

- 24. Triglyceride | Fatty Acids, Lipids, Cholesterol | Britannica [britannica.com]

- 25. Metabolism of Triglyceride-Rich Lipoproteins - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. ijhmr.com [ijhmr.com]

- 27. Understanding Triglycerides’ Role in Coronary Disease | Technology Networks [technologynetworks.com]

- 28. Triglyceride, One molecule at the center of health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. What Food Causes High Triglycerides or Lowers Levels? [healthline.com]

Methodological & Application

Topic: A Robust and Validated HPLC-MS/MS Method for the High-Sensitivity Quantification of 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol in Biological Matrices

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foundational Principles and Method Rationale

The precise quantification of individual triacylglycerol (TAG) species, such as 1-Oleoyl-2-Lauroyl-3-Palmitoyl-rac-glycerol, is of paramount importance in metabolic research, nutritional science, and the development of therapeutics targeting lipid metabolism. The immense structural diversity of TAGs, which differ by their constituent fatty acid chain lengths, degree of unsaturation, and positional isomerism (regioisomerism), presents a significant analytical challenge.[1]

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the definitive technology for this purpose.[1][2] This application note details a comprehensive, validated protocol that leverages the high-resolution separation of reversed-phase HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.

The core of this method rests on two pillars:

-

Chromatographic Separation: We employ non-aqueous reversed-phase (NARP) HPLC. In this mode, TAGs are separated primarily based on their "Equivalent Carbon Number" (ECN), a value that accounts for both the total number of carbons in the fatty acyl chains and the degree of unsaturation.[3] Longer chains and fewer double bonds result in increased retention time. This allows for the effective resolution of the target analyte from a complex lipid background.[4][5]

-

Mass Spectrometric Detection: The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This targeted approach provides exceptional specificity. The parent TAG is ionized, typically forming an ammonium adduct in the ion source.[6] This precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific, characteristic product ion is selected and detected in the third quadrupole (Q3).[7] This process of monitoring a specific precursor-to-product ion transition minimizes matrix interference and ensures confident quantification.

Visualized Experimental and Analytical Workflow

The following diagram outlines the complete workflow, from sample receipt to final data analysis.

Caption: High-level overview of the analytical workflow.

Detailed Experimental Protocol

Materials and Reagents

-

Analyte: this compound (TG(18:1/12:0/16:0)) (Cayman Chemical, Item No. 28549 or equivalent).[8][9]

-

Internal Standard (IS): 1,2,3-Tripentadecanoyl-glycerol (TG(15:0/15:0/15:0)) or other suitable odd-chain TAG not endogenous to the sample.

-

Solvents: Acetonitrile, Isopropanol, Methanol, Chloroform, Water (all LC-MS grade or equivalent).

-

Additives: Ammonium Formate (≥99% purity).

-

Filters: 0.2 µm PTFE syringe filters.

Stock and Working Solution Preparation

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 2:1 (v/v) chloroform:methanol mixture.[1]

-

Internal Standard Stock (1 mg/mL): Prepare in the same manner as the analyte stock.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a 1:1 (v/v) isopropanol:acetonitrile mixture to create calibration standards. Prepare a separate working solution for the IS at an appropriate concentration (e.g., 500 ng/mL).

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is optimized for plasma or serum samples. The rationale for this approach is to efficiently remove proteins, which can interfere with analysis, while simultaneously extracting the lipophilic TAGs.[10]

-

Aliquoting: Pipette 50 µL of the biological sample (e.g., plasma), calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the IS working solution to every tube except for blank matrix samples.

-

Protein Precipitation: Add 500 µL of ice-cold methanol to each tube. This denatures and precipitates the majority of proteins.[11]

-

Vortexing: Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture. This solvent system is a modification of the classic Folch method, designed to efficiently extract a broad range of lipids.[11][12]

-